

Application Note: Quantification of Sulfathiazole Using a Validated HPLC-UV Method

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Compound of Interest

Compound Name: Sulfathiazole

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of **sulfathiazole**. The described protocol is particularly suited for analyzing **sulfathiazole** in pharmaceutical dosage forms and can be adapted for other sample matrices with appropriate sample preparation. This document provides a comprehensive experimental protocol, method validation data, and a visual representation of the workflow to guide researchers, scientists, and drug development professionals in accurately quantifying this sulfonamide antibiotic.

Introduction

Sulfathiazole is a sulfonamide antibiotic that has been historically used for its antibacterial properties.[1] Accurate and reliable quantification of **sulfathiazole** in various samples is essential for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and residue analysis in food products.[2] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a specific, sensitive, and accurate method for this purpose. This application note presents a validated isocratic reversed-phase HPLC-UV method for the determination of **sulfathiazole**.

Experimental Protocol

This protocol is based on established methods for the analysis of sulfonamides in pharmaceutical preparations.[3][4]

1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV-Vis detector is required. The chromatographic conditions are summarized in the table below.

Parameter	Specification
HPLC System	Isocratic HPLC with UV-Vis Detector
Column	C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	Water : Methanol : Glacial Acetic Acid (750:249:1, v/v/v)[3]
Flow Rate	1.0 mL/min[3][4]
Injection Volume	20 µL[3]
Column Temperature	Ambient
UV Detection	270 nm[3][4]
Run Time	Approximately 10 minutes

2. Reagents and Materials:

- **Sulfathiazole** reference standard
- Methanol (HPLC grade)
- Glacial Acetic Acid (Analytical grade)
- Water (HPLC grade or purified)
- 0.45 µm membrane filters for mobile phase and sample filtration

3. Preparation of Solutions:

- Mobile Phase Preparation: Mix 750 mL of water, 249 mL of methanol, and 1 mL of glacial acetic acid.[3] Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.[3]

- Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of **sulfathiazole** reference standard in 100 mL of the mobile phase.[3]
- Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5, 10, 20, 40, 60 µg/mL).

4. Sample Preparation (for Water-Soluble Powder):

- Accurately weigh a portion of the powder equivalent to a known amount of **sulfathiazole**.
- Dissolve the powder in a suitable volume of the mobile phase.
- Sonicate for approximately 15-20 minutes to ensure complete dissolution.
- Dilute the solution with the mobile phase to a final concentration within the calibration range.
- Filter the final sample solution through a 0.45 µm syringe filter before injection.[3]

5. Analytical Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject 20 µL of each calibration standard and the sample solution.
- Record the chromatograms and measure the peak area for **sulfathiazole**.
- Construct a calibration curve by plotting the peak area against the concentration of the **sulfathiazole** standards.
- Determine the concentration of **sulfathiazole** in the sample solution from the calibration curve.

Method Validation Summary

The described HPLC-UV method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[3][4][5] The key validation parameters are summarized in the tables below.

Table 1: System Suitability

Parameter	Acceptance Criteria	Typical Result
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	≥ 2000	> 3000
%RSD of Peak Area	$\leq 2.0\%$ (for 5 replicate injections)	< 1.5%

Table 2: Linearity

Parameter	Result
Linearity Range	5 - 60 $\mu\text{g/mL}$
Correlation Coefficient (r^2)	≥ 0.999
Regression Equation	$y = mx + c$

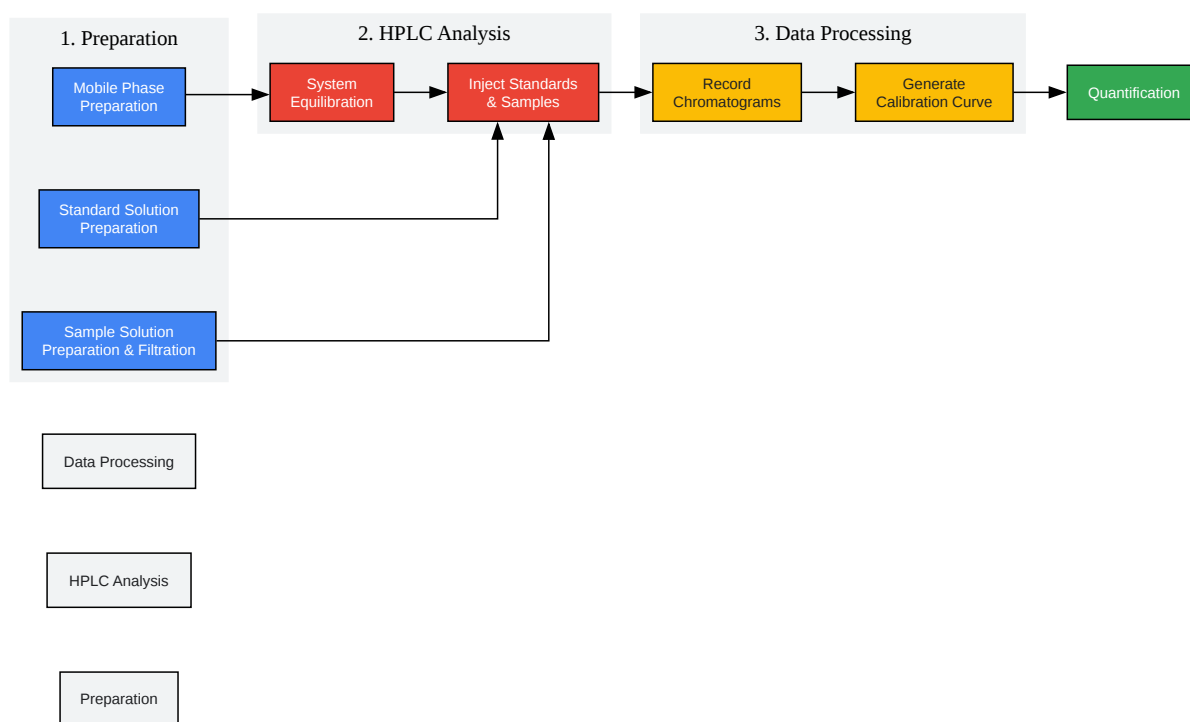
Table 3: Accuracy (% Recovery)

Spiked Concentration Level	% Recovery (Mean \pm SD)
80%	99.5 \pm 0.8%
100%	100.2 \pm 0.5%
120%	99.8 \pm 0.7%

Table 4: Precision (%RSD)

Precision Type	%RSD
Repeatability (Intra-day)	< 1.0%
Intermediate Precision (Inter-day)	< 1.5%

Experimental Workflow Diagram



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Caption: Experimental workflow for the HPLC-UV quantification of **sulfathiazole**.

Conclusion

The HPLC-UV method described in this application note is simple, rapid, accurate, and precise for the quantification of **sulfathiazole** in pharmaceutical formulations. The method is validated

and demonstrates excellent performance in terms of linearity, accuracy, and precision, making it suitable for routine quality control analysis. The provided protocol can be readily implemented in laboratories equipped with standard HPLC instrumentation.

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